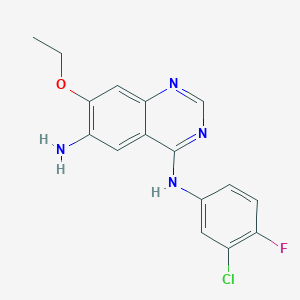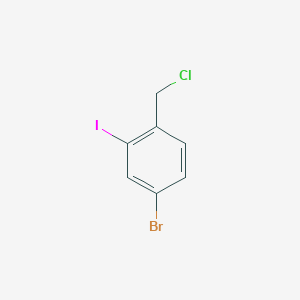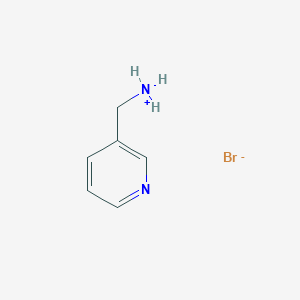
3,6-Dibromo-8-nitroquinoline
Overview
Description
3,6-Dibromo-8-nitroquinoline is a useful research compound. Its molecular formula is C9H4Br2N2O2 and its molecular weight is 331.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dibromo-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fungitoxicity
3,6-Dibromo-8-nitroquinoline has been investigated for its fungitoxic properties. A study by Gershon et al. (1994) on the fungitoxicity of 3,6-dichloro- and 3,6-dibromo-8-quinolinols showed that these compounds, including their preparation intermediates, exhibited significant activity against various fungal species like Aspergillus niger and Trichoderma viride. 3,6-Dichloro-8-quinolinol was found to be the most potent fungitoxic analogue in this class of compounds Gershon, Clarke, & Gershon, 1994.
Chemical Synthesis and Detection
In chemical synthesis, 3,6-Dibromo-8-nitroquinoline and its derivatives play a role as intermediates. For instance, Lamberth et al. (2014) utilized 2,2,3-Tribromopropanal for the transformation of various nitro- and methoxyanilines into 3-bromo-6-nitroquinolines, which could then be converted into 3-bromoquinolin-6-ols, potentially carrying additional substituents at positions 7 and 8 Lamberth et al., 2014.
Antibacterial and Anticancer Activities
Several studies have explored the antibacterial and anticancer potentials of quinoline derivatives, including 3,6-Dibromo-8-nitroquinoline. For example, Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models and investigated their antibacterial properties, which showed significant activity against gram-positive and gram-negative strains Al-Hiari et al., 2007. Additionally, Li et al. (2008) designed and synthesized a novel class of antitumor agents featuring the 3-nitroquinoline framework, demonstrating significant antiproliferative effects against tumor cell lines Li et al., 2008.
Chemosensor Development
Quinoline derivatives, including 3,6-Dibromo-8-nitroquinoline, have been used in the development of chemosensors. Ghorai et al. (2020) synthesized two 8-aminoquinoline-based chemosensors, demonstrating their potential for biological applications and intracellular detection of metal ions Ghorai, Pal, Karmakar, & Saha, 2020.
Corrosion Inhibition
In the field of materials science, quinoline derivatives, including those related to 3,6-Dibromo-8-nitroquinoline, have been evaluated for their corrosion inhibition properties. Lgaz et al. (2017) studied the corrosion inhibition properties of quinoline derivatives on mild steel, finding that these compounds effectively inhibit corrosion Lgaz et al., 2017.
properties
IUPAC Name |
3,6-dibromo-8-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(11)4-12-9(5)8(3-6)13(14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUGRVFNDYPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-8-nitroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 3-[methyl(methylsulfonyl)amino]azetidine-1-carboxylate](/img/structure/B8237812.png)
![3-[1-(tert-Butyloxycarbonyl)-1H-pyrrol-2-yl]acrylic acid ethyl ester](/img/structure/B8237818.png)


![2-Tert-butyl-6-[3-tert-butyl-2-[(6,12-ditert-butyl-4,14-dimethoxy-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-5-methoxycyclohexyl]-4-methoxycyclohexan-1-ol](/img/structure/B8237839.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B8237860.png)




